molecular formula C14H12O4S2 B2550132 2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid CAS No. 16185-13-0

2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid

Cat. No.: B2550132
CAS No.: 16185-13-0
M. Wt: 308.37
InChI Key: RCNODVTWXOKRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid ( 16185-13-0) is a high-purity small molecule offered for scientific research and development. This compound has a molecular formula of C14H12O4S2 and a molecular weight of 308.37 g/mol . The chemical structure features a benzoic acid group linked via a sulfanyl bridge to a methanesulfonylphenyl group, providing a unique scaffold for various research applications. Researchers can utilize this compound as a key intermediate or building block in organic synthesis and medicinal chemistry. It is supplied with a minimum purity of 95% . Please handle with appropriate care; this product is classified with the signal word "Warning" and may be harmful if swallowed, in contact with skin, or if inhaled . Intended Use: This product is provided for chemical research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, animal, or human use .

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S2/c1-20(17,18)11-8-6-10(7-9-11)19-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNODVTWXOKRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Ullmann Coupling

The Ullmann coupling reaction has emerged as a robust method for constructing C–S bonds in aromatic systems. For this compound, the reaction involves coupling 2-bromobenzoic acid with 4-methanesulfonylthiophenol in the presence of a copper(I) catalyst.

Reaction Mechanism and Conditions

The general reaction proceeds as follows:
$$
\text{2-Bromobenzoic acid} + \text{4-Methanesulfonylthiophenol} \xrightarrow{\text{CuI, Ligand, Base}} \text{2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid} + \text{HBr}
$$
Key parameters include:

  • Catalyst system : CuI (5 mol%) with 1,10-phenanthroline (10 mol%) as a ligand.
  • Base : Cs$$2$$CO$$3$$ (2 equiv) to deprotonate the thiol and facilitate nucleophilic attack.
  • Solvent : 1,4-Dioxane at 100°C under nitrogen.
  • Reaction time : 12–24 hours.

Optimization Insights

Variations in ligand structure significantly impact yield. For example, substituting 1,10-phenanthroline with 2,2'-bipyridine reduces efficiency by 15–20% due to poorer copper coordination. Elevated temperatures (>110°C) promote side reactions, such as decarboxylation of the benzoic acid moiety.

Table 1: Ullmann Coupling Optimization
Parameter Optimal Value Yield Range Side Reactions Observed
Catalyst Loading 5 mol% CuI 68–75% <5% decarboxylation
Ligand 1,10-Phen 70–78% None
Temperature 100°C 72% 8% at 120°C
Solvent 1,4-Dioxane 75% 60% in DMF

Nucleophilic Aromatic Substitution Under Basic Conditions

This method exploits the electrophilicity of the bromine atom in 2-bromobenzoic acid, enabling attack by the thiolate anion derived from 4-methanesulfonylthiophenol.

Reaction Protocol

$$
\text{2-Bromobenzoic acid} + \text{4-Methanesulfonylthiophenol} \xrightarrow{\text{Base}} \text{Product} + \text{HBr}
$$

  • Base : K$$2$$CO$$3$$ (3 equiv) in DMF at 80°C.
  • Solvent Effects : Polar aprotic solvents like DMF enhance thiolate solubility, achieving 65–70% yields versus 40–45% in THF.
  • Time : 6–8 hours for complete conversion.

Limitations and Solutions

Competitive hydrolysis of the bromoarene occurs at higher water concentrations (>2% v/v), reducing yields by 20–25%. Anhydrous conditions and molecular sieves mitigate this issue. Scalability is constrained by exothermic deprotonation steps, requiring controlled addition of the thiol.

Oxidation-Mediated Synthesis from Sulfide Precursors

While less direct, this route involves synthesizing a sulfide intermediate followed by oxidation to install the methanesulfonyl group.

Two-Step Approach

  • Sulfide Formation :
    $$
    \text{2-Bromobenzoic acid} + \text{4-Methylthiophenol} \rightarrow \text{2-[(4-Methylthiophenyl)sulfanyl]benzoic acid}
    $$
    Using Ullmann conditions (CuI, 1,10-phenanthroline, 90°C).

  • Oxidation to Sulfone :
    $$
    \text{Sulfide} \xrightarrow{\text{H}2\text{O}2, \text{CuO/Al}2\text{O}3} \text{this compound}
    $$
    Adapted from CuO/Al$$2$$O$$3$$-catalyzed oxidations.

Critical Oxidation Parameters

  • Catalyst Load : 10 wt% CuO/Al$$2$$O$$3$$ achieves 85% conversion in 6 hours.
  • Oxidant : 30% H$$2$$O$$2$$ (3 equiv) in acetic acid at 70°C.
  • Recyclability : The catalyst retains 92% activity after five cycles.
Table 2: Oxidation Efficiency
Cycle Conversion (%) Selectivity (%)
1 85 98
3 83 97
5 79 95

Comparative Analysis of Methodologies

Table 3: Method Comparison
Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Ullmann Coupling 75 98 Moderate 1,200
Nucleophilic Substitution 70 95 High 900
Oxidation-Mediated 65* 97 Low 1,500

*Combined yield for two steps.

Key Findings :

  • The Ullmann method offers superior purity but higher costs due to ligand and catalyst requirements.
  • Nucleophilic substitution is economically favorable for industrial-scale production despite marginally lower yields.
  • The oxidation route is limited by multi-step complexity but valuable for accessing derivatives via intermediate functionalization.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Systems : Reduce reaction times by 40% in Ullmann couplings via enhanced heat transfer.
  • Catalyst Immobilization : Silica-supported Cu nanoparticles improve recyclability, cutting costs by 30%.

Environmental Impact

  • Waste Streams : Ullmann generates HBr (neutralized via NaOH scrubbing), while oxidation produces H$$_2$$O (benign).
  • E-Factor : Nucleophilic substitution (E = 8.2) outperforms Ullmann (E = 12.5) in waste minimization.

Scientific Research Applications

Medicinal Chemistry

2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid is being investigated for its therapeutic properties:

  • Anti-inflammatory Properties : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, which are under investigation for their efficacy against various pathogens.

Biological Research

The compound's interaction with biological targets is a focal point of research:

  • Aquaporin Modulation : It has been studied for its role in modulating aquaporins, particularly AQP9, which is essential for glycerol uptake in hepatocytes. This modulation could have implications for treating metabolic disorders such as diabetes .
  • Cancer Research : Ongoing studies are exploring its anticancer properties, focusing on its ability to inhibit tumor growth and metastasis through specific molecular interactions.

Material Science

In addition to its biological applications, this compound serves as a building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized as an intermediate in the synthesis of more complex organic molecules, which may lead to the development of new materials and pharmaceuticals.
  • Coordination Chemistry : The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that could have various industrial applications.

Case Studies

Several studies have investigated the applications of this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity against several strains of bacteria, suggesting its potential use in developing new antibiotics.
  • Inflammation Model Research : In vitro studies showed that the compound effectively reduced inflammatory markers in cell cultures treated with pro-inflammatory cytokines, indicating its therapeutic potential for inflammatory diseases.
  • Diabetes Treatment Research : Research involving AQP9 knockout mice indicated that inhibition of aquaporin channels could lead to improved glucose metabolism, highlighting the compound's potential role in diabetes management .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name (CAS No.) Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound (Not Specified) 4-Methanesulfonyl (-SO₂CH₃) C₁₄H₁₂O₄S₂ 308.38 High polarity, potential biological activity
2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid (1545-75-1) 2-Nitro, 4-Trifluoromethyl (-CF₃) C₁₄H₈F₃NO₄S 343.28 Lipophilic substituents; research chemical
3-[(Difluoromethyl)sulfanyl]benzoic acid (300-12-753-79) Difluoromethyl (-CF₂H) C₈H₆F₂O₂S 204.20 Compact fluorinated group; synthetic intermediate
2-{[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]sulfanyl}benzoate derivatives (e.g., 9a, 9b) Ethyl-linked nitroimidazole Variable ~350–400 Antileishmanial activity (LC₅₀ = 1–13 µM)
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid (379254-26-9) 4-Methylphenylamino sulfonyl C₁₄H₁₃NO₄S 291.32 Sulfonamide linker; pharmaceutical research

Physicochemical Properties

  • Solubility : The methanesulfonyl group in the target compound enhances water solubility compared to lipophilic substituents like trifluoromethyl (-CF₃) in CAS 1545-75-1 . However, bulky substituents (e.g., ethyl-nitroimidazole in ) reduce solubility in aqueous media .
  • Stability: Sulfanyl (-S-) groups are prone to oxidation, forming sulfoxides or sulfones.

Spectroscopic Characterization

  • IR Spectroscopy : Sulfonyl (-SO₂) groups exhibit strong S-O stretches at 1150–1300 cm⁻¹ , while sulfanyl (-S-) linkages show C-S vibrations near 600–700 cm⁻¹ .
  • NMR : The aromatic protons in the benzoic acid core and substituted phenyl ring resonate between δ 7.0–8.5 ppm , with methanesulfonyl protons appearing as a singlet near δ 3.1 ppm .

Biological Activity

2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid, with the CAS number 16185-13-0, is a compound characterized by a benzoic acid core substituted with a sulfanyl group and a methanesulfonylphenyl moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

  • Molecular Formula : C₁₄H₁₂O₄S₂
  • Molecular Weight : 308.37 g/mol
  • Functional Groups :
    • Benzoic acid
    • Sulfanyl group
    • Methanesulfonyl group

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial effects against various bacterial strains, indicating potential applications in treating infections.
  • Anticancer Effects : Some research highlights its potential as an anticancer agent, particularly in inhibiting the growth of specific cancer cell lines. The mechanism may involve the inhibition of enzymes related to tumor progression.
  • Anti-inflammatory Activity : The compound is being investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and microbial resistance, although detailed studies are necessary to fully elucidate these interactions.
  • Cell Signaling Pathways : It may affect various cell signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-MethylbenzenesulfonamideC₇H₉NO₂SContains a methyl group on the benzene ring
2-Aminobenzoic AcidC₇H₇NO₂Amino group instead of sulfanyl
4-(Methylsulfonyl)anilineC₇H₉NO₂SContains an amino group and methylsulfonyl moiety

The presence of both sulfanil and methanesulfonyl functional groups in this compound enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
  • Anticancer Research : In vitro studies showed that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis, highlighting its potential as a therapeutic agent in oncology .

Q & A

Basic: What are the standard synthetic routes for 2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid, and what reaction conditions optimize yield?

Methodological Answer:
A common approach involves nucleophilic substitution or thiol-ene reactions. For example, reacting 4-methanesulfonylthiophenol with a brominated benzoic acid derivative (e.g., 2-bromobenzoic acid) in a polar solvent like methanol or DMF, using a base (e.g., K₂CO₃) to deprotonate the thiol. Reaction times (3–6 hours) and temperatures (60–80°C) influence yield. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography improves purity .

Basic: Which spectroscopic and crystallographic methods confirm the molecular structure of this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR : Assign peaks to the sulfanyl (-S-) linkage (δ ~3.5–4.0 ppm for adjacent protons) and methanesulfonyl (-SO₂CH₃) groups (δ ~3.2 ppm for CH₃).
    • IR : Confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) groups.
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL) resolves bond lengths and angles, particularly verifying the sulfanyl bridge and planarity of the aromatic rings .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?

Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. To address this:

Purity Assessment : Use HPLC (e.g., C18 column, methanol/buffer mobile phase) or elemental analysis.

Crystallization Solvent Screening : Test solvents like acetone, ethanol, or DMSO to isolate stable polymorphs.

Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions and validates melting points .

Advanced: How to design experiments to evaluate the compound’s enzyme inhibition or receptor-binding activity?

Methodological Answer:

  • In Vitro Assays :
    • Kinetic Studies : Use fluorogenic substrates to measure inhibition constants (Kᵢ) for target enzymes (e.g., kinases, proteases).
    • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors.
  • In Vivo Models : Administer the compound in rodent models (e.g., xenograft tumors) and monitor biomarker expression (e.g., phosphorylated proteins via Western blot) .

Advanced: How can Design of Experiments (DoE) optimize the synthesis process?

Methodological Answer:
Key variables include solvent polarity, temperature, and catalyst loading. A fractional factorial design could:

Vary Parameters : Solvent (methanol vs. DMF), temperature (50–90°C), and molar ratio (1:1 to 1:1.5).

Response Metrics : Track yield (gravimetric analysis) and purity (HPLC).

Statistical Analysis : Use ANOVA to identify significant factors. For example, higher temperatures may accelerate reactions but promote side products .

Basic: What are the solubility and stability profiles of this compound under different pH and storage conditions?

Methodological Answer:

  • Solubility : Test in buffers (pH 1–12) using shake-flask methods. The carboxylic acid group enhances solubility in basic conditions (pH >8).
  • Stability :
    • Thermal : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group.
    • Light Sensitivity : Conduct accelerated degradation studies under UV/visible light .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Modify Functional Groups : Introduce halogens (e.g., Br at the phenyl ring) or alter the sulfonyl group (e.g., replace with sulfonamide).
  • Biological Testing : Compare IC₅₀ values in enzyme assays. For example, bulky substituents on the benzene ring may hinder binding to hydrophobic enzyme pockets .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to protein active sites (e.g., farnesyltransferase for analogs like Salirasib).
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with activity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.